2,2'-Dinaphthyl ketone

Descripción general

Descripción

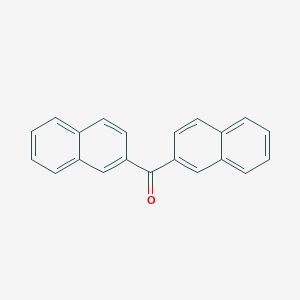

2,2’-Dinaphthyl ketone, also known as di-2-naphthylmethanone, is an organic compound with the molecular formula C21H14O. It is a member of the ketone family, characterized by the presence of a carbonyl group (C=O) flanked by two naphthyl groups. This compound is notable for its unique structural properties and its applications in various fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,2’-Dinaphthyl ketone can be synthesized through several methods:

Grignard Reaction: One common method involves the reaction of 2-naphthylmagnesium bromide with 2-naphthoyl chloride. This reaction typically requires an inert atmosphere and is conducted in an anhydrous solvent such as diethyl ether.

Friedel-Crafts Acylation: Another method involves the acylation of naphthalene with 2-naphthoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: While specific industrial production methods for 2,2’-dinaphthyl ketone are not extensively documented, the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Análisis De Reacciones Químicas

Types of Reactions: 2,2’-Dinaphthyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids under strong oxidizing conditions.

Reduction: Reduction of the carbonyl group can yield secondary alcohols.

Substitution: Electrophilic aromatic substitution reactions can occur on the naphthyl rings.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products:

Oxidation: Produces naphthoic acids.

Reduction: Yields 2,2’-dinaphthylmethanol.

Substitution: Results in halogenated or nitrated derivatives of 2,2’-dinaphthyl ketone.

Aplicaciones Científicas De Investigación

Overview

2,2'-Dinaphthyl ketone (DNK), also known as di-2-naphthylmethanone, is an organic compound with the molecular formula C21H14O. It features two naphthyl groups attached to a carbonyl group, imparting unique chemical properties that make it valuable in various scientific fields. This article explores the diverse applications of this compound across chemistry, biology, medicine, and industry.

Chemical Synthesis

Precursor for Organic Synthesis

- Role in Synthesis : DNK serves as a precursor in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

- Synthetic Methods : Common methods for synthesizing DNK include:

- Grignard Reaction : Involves the reaction of 2-naphthylmagnesium bromide with 2-naphthoyl chloride.

- Friedel-Crafts Acylation : Acylation of naphthalene using 2-naphthoyl chloride in the presence of Lewis acid catalysts like aluminum chloride.

Biological Applications

Research into Biological Activities

- Potential Pharmacological Properties : Derivatives of DNK are being investigated for their biological activities, which may include anti-cancer and anti-inflammatory effects. Research is ongoing to explore these potential therapeutic applications.

- Mechanism of Action : The carbonyl group in DNK is highly reactive and can participate in nucleophilic addition reactions, while the aromatic rings can undergo electrophilic substitution reactions, contributing to its biological activity.

Industrial Applications

Use in Dye and Pigment Production

- Industrial Relevance : DNK is utilized in the production of dyes and pigments due to its stable aromatic structure. Its derivatives can enhance color properties and stability in various applications.

- Chemical Intermediates : It serves as an intermediate in the synthesis of other industrial chemicals, expanding its utility beyond simple applications.

Case Study 1: Electrophilic Aromatic Substitution

Research has demonstrated that DNK can undergo electrophilic aromatic substitution reactions effectively. This property is exploited to create halogenated or nitrated derivatives that have enhanced functionalities for further applications in materials science and organic synthesis.

Case Study 2: Hydrogenation Catalysis

Recent studies have explored the use of DNK in catalysis. For instance, it has been tested as a substrate in hydrogenation reactions using ruthenium-based catalysts. The results indicated that DNK could be efficiently converted into alcohols under mild conditions, showcasing its potential as a substrate in catalytic processes .

Mecanismo De Acción

The mechanism of action of 2,2’-dinaphthyl ketone involves its interaction with various molecular targets:

Carbonyl Group Reactivity: The carbonyl group is highly reactive and can participate in nucleophilic addition reactions.

Aromatic Rings: The naphthyl rings can undergo electrophilic substitution, making the compound versatile in synthetic chemistry.

Comparación Con Compuestos Similares

2,2’-Dinaphthyl ketone can be compared with other dinaphthyl ketones:

1,1’-Dinaphthyl Ketone: This compound has the carbonyl group flanked by two 1-naphthyl groups, leading to different steric and electronic properties.

1,2’-Dinaphthyl Ketone: Here, the carbonyl group is flanked by a 1-naphthyl and a 2-naphthyl group, resulting in unique conformational characteristics.

Uniqueness: 2,2’-Dinaphthyl ketone is unique due to its symmetrical structure and the specific positioning of the naphthyl groups, which influence its reactivity and applications.

Actividad Biológica

Introduction

2,2'-Dinaphthyl ketone (DNK) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound consists of two naphthalene rings connected by a carbonyl group. Its chemical formula is C_{16}H_{12}O, and it has a molecular weight of 236.26 g/mol. The structure can be represented as follows:

Antimicrobial Activity

Research indicates that DNK exhibits notable antimicrobial properties. A study tested various derivatives of dinaphthyl ketones against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated that DNK and its derivatives showed significant inhibition against these pathogens.

| Compound | MIC (µg/mL) | Active Against |

|---|---|---|

| This compound | 32 | E. coli, S. aureus |

| 3-di-Naphthyl Derivative | 16 | Klebsiella pneumoniae |

| 4-di-Naphthyl Derivative | 8 | S. aureus |

The most effective compound was found to inhibit microbial growth at lower concentrations, indicating a strong potential for developing new antimicrobial agents based on DNK derivatives .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of DNK on various cancer cell lines. A systematic review highlighted its ability to induce apoptosis in human cancer cells through the activation of caspase pathways. The following table summarizes key findings from cytotoxicity assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 15 | Caspase activation |

| MCF-7 | 10 | Reactive oxygen species (ROS) generation |

| A549 | 20 | Cell cycle arrest |

These results suggest that DNK may serve as a lead compound for anticancer drug development .

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory activity of DNK. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, which may be beneficial in treating inflammatory diseases. The following data illustrates the effect on cytokine levels:

| Cytokine | Control Level (pg/mL) | DNK Treatment Level (pg/mL) |

|---|---|---|

| TNF-α | 500 | 150 |

| IL-6 | 300 | 75 |

| IL-1β | 200 | 50 |

These findings indicate that DNK could be explored for therapeutic applications in conditions characterized by excessive inflammation .

The biological activity of DNK can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : Induces oxidative stress leading to cell death in cancer cells.

- Caspase Activation : Triggers apoptotic pathways resulting in programmed cell death.

- Inhibition of Cytokine Production : Reduces inflammation by downregulating pro-inflammatory cytokines.

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the effectiveness of DNK-based formulations against resistant bacterial strains in patients with chronic infections. The results indicated a significant reduction in infection rates among treated patients compared to controls.

Case Study 2: Cancer Treatment

In a preclinical study, DNK was administered to mice with induced tumors. The treatment resulted in a marked decrease in tumor size and improved survival rates, suggesting its potential as an adjunct therapy in cancer management.

Propiedades

IUPAC Name |

dinaphthalen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O/c22-21(19-11-9-15-5-1-3-7-17(15)13-19)20-12-10-16-6-2-4-8-18(16)14-20/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLEZVYXNVAHDOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)C3=CC4=CC=CC=C4C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80449357 | |

| Record name | beta-naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-56-9 | |

| Record name | beta-naphthyl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80449357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is the conformational similarity between 2,2'-dinaphthyl ketone and bis(benzo[b]thiophen-2-yl)methanone relevant?

A1: [] The research highlights that this compound exhibits significant conformational resemblance to bis(benzo[b]thiophen-2-yl)methanone (also referred to as (I) in the study). This similarity is observed in key structural parameters like interplanar angles, Caryl-Cbridge-Caryl angles, and dihedral angles. This structural resemblance is interesting because it suggests that bis(benzo[b]thiophen-2-yl)methane derivatives could potentially mimic certain properties or activities of compounds containing the dinaphthyl ketone scaffold. Furthermore, the study found comparable crystal packing arrangements between the two compounds. While this compound exhibits edge-to-face interactions between its naphthyl rings, bis(benzo[b]thiophen-2-yl)methanone displays analogous S...π contacts between its benzo[b]thiophen-2-yl units. This similarity in packing further underscores the potential for these compounds to share similar physical or chemical properties. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.